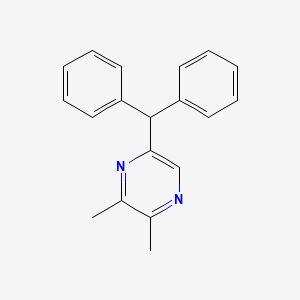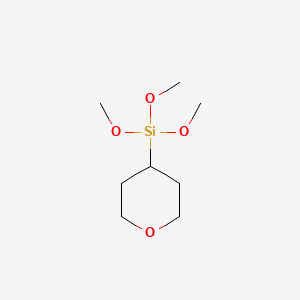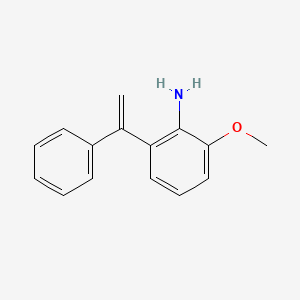
1,1'-(Chlorothallanediyl)di(propan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chlorothallanediyl)di(propan-2-one) typically involves the reaction of thallium(I) chloride with acetone under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of thallium. The general reaction can be represented as follows:
[ \text{TlCl} + 2 \text{CH}_3\text{COCH}_3 \rightarrow \text{Tl(CH}_3\text{COCH}_2\text{)}_2\text{Cl} ]
Industrial Production Methods
Industrial production of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Chlorothallanediyl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) acetylacetonate, while substitution with hydroxide ions can produce thallium hydroxide derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(Chlorothallanediyl)di(propan-2-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a potential treatment for certain diseases.
Wirkmechanismus
The mechanism of action of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thallium(I) acetate
- Thallium(I) chloride
- Thallium(III) acetate
Comparison
1,1’-(Chlorothallanediyl)di(propan-2-one) is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to other thallium compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and organic synthesis .
Eigenschaften
CAS-Nummer |
144332-26-3 |
|---|---|
Molekularformel |
C6H10ClO2Tl |
Molekulargewicht |
353.98 g/mol |
IUPAC-Name |
1-[chloro(2-oxopropyl)thallanyl]propan-2-one |
InChI |
InChI=1S/2C3H5O.ClH.Tl/c2*1-3(2)4;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
PYBIQKGQQDWKFW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C[Tl](CC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)

